![molecular formula C7H6N2OS B13736434 4-Methoxythieno[2,3-d]pyrimidine CAS No. 14080-52-5](/img/structure/B13736434.png)
4-Methoxythieno[2,3-d]pyrimidine
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Overview
Description
4-Methoxythieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a methoxy group attached at the 4-position. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with formamidine acetate, followed by cyclization to form the pyrimidine ring. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxythieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide
Major Products Formed: The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific kinases and pathways involved in cancer progression
Industry: It is used in the development of novel materials and as a building block for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methoxythieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), a receptor tyrosine kinase involved in cell growth and survival. By binding to the ATP-acceptor site of FGFR1, the compound inhibits its activity, leading to the suppression of downstream signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine: Lacks the methoxy group but shares the core structure.
Pyrrolo[2,3-d]pyrimidine: Contains a pyrrole ring instead of a thiophene ring.
Thieno[3,2-d]pyrimidine: Differs in the position of the thiophene ring fusion
Uniqueness: 4-Methoxythieno[2,3-d]pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Biological Activity
4-Methoxythieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial effects, as well as its mechanisms of action.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their fused pyrimidine structures. The synthesis typically involves multi-step reactions starting from readily available thienopyrimidine derivatives. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity.
Anti-Cancer Activity
Several studies have demonstrated the anti-cancer potential of this compound and its derivatives.
- Cytotoxicity Tests : In vitro studies using various cancer cell lines (e.g., MCF-7, HepG2) have shown promising results. For instance, a derivative exhibited an IC50 value of 0.045 μM against MCF-7 cells, indicating potent anti-proliferative activity compared to standard chemotherapeutics like Gefitinib .
- Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis and interfering with cell cycle progression. This is often mediated through the modulation of key signaling pathways involved in cancer cell survival .
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | MCF-7 | 0.045 | |
Derivative X | HepG2 | 0.11 | |
Derivative Y | A549 | 0.24 |
Anti-Inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound.
- COX-2 Inhibition : Compounds derived from thieno[2,3-d]pyrimidines showed significant inhibition of COX-2 activity with IC50 values comparable to celecoxib (IC50 = 0.04 μmol) . This suggests potential therapeutic applications in inflammatory diseases.
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers significantly in carrageenan-induced edema tests, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial effects of this compound have been explored against various bacterial strains.
- Activity Against Bacteria : Preliminary studies indicate that certain derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including strains like E. coli and S. aureus .
Case Studies
- MCF-7 Cell Line Study : A study evaluated the cytotoxic effects of several thieno[2,3-d]pyrimidine derivatives on MCF-7 cells. The most potent compound demonstrated an IC50 of 0.045 μM, significantly inhibiting cell growth compared to control groups .
- Inflammation Model : In a formalin-induced paw edema model in rats, a derivative showed a marked reduction in swelling and inflammatory markers, supporting its use in treating inflammatory conditions .
Properties
CAS No. |
14080-52-5 |
---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
4-methoxythieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3 |
InChI Key |
MLVDSDPLMDXUJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CSC2=NC=N1 |
Origin of Product |
United States |
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